molecular formula C7H4INO6 B2803904 2-Iodyl-4-nitrobenzoic acid CAS No. 112391-35-2

2-Iodyl-4-nitrobenzoic acid

Cat. No.: B2803904
CAS No.: 112391-35-2
M. Wt: 325.014
InChI Key: KATVHXILWHQJRA-UHFFFAOYSA-N
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Description

2-Iodyl-4-nitrobenzoic acid is a useful research compound. Its molecular formula is C7H4INO6 and its molecular weight is 325.014. The purity is usually 95%.
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Properties

IUPAC Name

2-iodyl-4-nitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4INO6/c10-7(11)5-2-1-4(9(14)15)3-6(5)8(12)13/h1-3H,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KATVHXILWHQJRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])I(=O)=O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4INO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Significance of Hypervalent Iodine Reagents in Synthetic Transformations

Hypervalent iodine reagents are compounds in which an iodine atom formally possesses more than the eight valence electrons typically allowed by the octet rule. These compounds, particularly those in the +3 (λ3-iodanes) and +5 (λ5-iodanes) oxidation states, have garnered immense interest as mild, selective, and environmentally benign alternatives to traditional heavy metal-based oxidants. acs.orgmagtech.com.cnorganic-chemistry.orgbohrium.com Their utility spans a wide array of synthetic transformations, including oxidations, halogenations, aminations, and the formation of carbon-carbon and carbon-heteroatom bonds. acs.orgbohrium.comarkat-usa.org

The reactivity of hypervalent iodine compounds is attributed to the weak and polarized nature of the hypervalent bond, which facilitates ligand exchange and reductive elimination pathways, processes that are reminiscent of transition metal chemistry. acs.org This unique reactivity profile, combined with their low toxicity and ready availability, has cemented their role as indispensable reagents in contemporary organic synthesis. organic-chemistry.orgslideshare.net

A significant advantage of many hypervalent iodine reagents is their recyclability. While some common reagents like (diacetoxyiodo)benzene (B116549) produce non-recyclable byproducts, significant research has been dedicated to developing polymer-supported or otherwise recoverable versions to enhance their environmental credentials. thieme-connect.com

Overview of Cyclic Hypervalent Iodine V Compounds and Benziodoxoles

Within the family of hypervalent iodine reagents, cyclic derivatives often exhibit enhanced stability and unique reactivity. epfl.ch Among the most studied cyclic hypervalent iodine compounds are those derived from 2-iodobenzoic acid, which form a five-membered ring structure known as a benziodoxole. acs.org

Initially, the most prominent applications of cyclic hypervalent iodine(V) reagents, such as 2-iodoxybenzoic acid (IBX) and Dess-Martin periodinane (DMP), were in oxidation reactions. epfl.chnih.gov These reagents are renowned for their ability to selectively oxidize alcohols to aldehydes and ketones under mild conditions. nih.govrsc.org However, the scope of cyclic hypervalent iodine chemistry has expanded dramatically.

More recently, the exceptional properties of benziodoxole-based reagents for atom-transfer reactions have come to the forefront. epfl.chrsc.org This has been particularly impactful in the development of novel trifluoromethylation and alkynylation reactions. epfl.chepfl.chrsc.org The stability and reactivity of the benziodoxole core can be fine-tuned by modifying the substituents on the aromatic ring or on the iodine atom itself, leading to a diverse toolbox of reagents for various functional group transfers. epfl.chrsc.org

Contextualizing 2 Iodyl 4 Nitrobenzoic Acid Within λ5 Iodane Chemistry

Strategies for the Iodination of Benzoic Acid Derivatives

The introduction of an iodine atom onto the benzoic acid scaffold is a critical first step. Various strategies have been developed to achieve this, with the choice of method often depending on the desired regioselectivity and the nature of the starting materials.

A classic and reliable method for the synthesis of 2-iodo-4-nitrobenzoic acid is the Sandmeyer reaction. mdpi.com This approach begins with the diazotization of an amino precursor, 2-amino-4-nitrobenzoic acid. mdpi.com The amino group is converted into a diazonium salt using sodium nitrite (B80452) (NaNO₂) and a mineral acid, such as hydrochloric acid (HCl) or sulfuric acid, at low temperatures (typically 0–5 °C) to ensure the stability of the diazonium intermediate. mdpi.com The resulting diazonium salt is then treated with a solution of potassium iodide (KI), which displaces the diazonium group to yield 2-iodo-4-nitrobenzoic acid. mdpi.com This method is valued for its high specificity in positioning the iodine atom at the location of the former amino group.

A typical procedure involves dissolving 2-amino-4-nitrobenzoic acid in an acidic aqueous solution, followed by the dropwise addition of a sodium nitrite solution while maintaining a low temperature. mdpi.com Subsequently, a potassium iodide solution is added, leading to the formation of the desired product, which can then be isolated and purified. mdpi.com Yields for this reaction are often high, with reports of up to 89%. mdpi.com

ReagentRole
2-Amino-4-nitrobenzoic acidStarting material
Sodium nitrite (NaNO₂)Diazotizing agent
Hydrochloric acid (HCl) / Sulfuric acidAcidic medium for diazotization
Potassium iodide (KI)Iodide source for substitution

Beyond the Sandmeyer reaction, other general methods exist for the synthesis of substituted iodobenzoic acids. ontosight.ai Direct iodination of benzoic acid derivatives can be achieved through electrophilic aromatic substitution. This often involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, to generate a more potent electrophilic iodine species. Another approach utilizes iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an acidic medium like sulfuric acid.

The synthesis of various iodobenzoic acid isomers, such as ortho-, meta-, and para-iodobenzoic acid, is possible through these methods, depending on the directing effects of the substituents already present on the benzene ring. ontosight.ai For instance, the synthesis of 4-iodo-2-nitrobenzoic acid can be achieved by first converting benzene to toluene, followed by iodination to p-iodotoluene, nitration, and finally oxidation of the methyl group. chemcontent.com

Transition-metal-free decarboxylative iodination has also emerged as a method, using readily available benzoic acids and molecular iodine (I₂). acs.org This technique offers a cost-effective route to aryl iodides. acs.org

Oxidation Pathways to Hypervalent Iodine(V) Species

The conversion of the iodo- group to the iodyl- group is a crucial oxidation step that forms the hypervalent iodine(V) species. These compounds are powerful oxidizing agents in their own right.

The oxidation of 2-iodo-4-nitrobenzoic acid to this compound creates a hypervalent iodine(V) reagent. The crystal structure of sodium 2-iodyl-4-nitrobenzoate has been shown to have a bicyclic structure. researchgate.net This transformation requires a strong oxidizing agent capable of elevating the oxidation state of iodine from +1 to +5. While specific detailed procedures for the oxidation of 2-iodo-4-nitrobenzoic acid are not extensively documented in the provided results, the general principles of oxidizing iodoarenes to iodylarenes are well-established.

The synthesis of 2-iodoxybenzoic acid (IBX), a widely used hypervalent iodine(V) oxidizing agent, from 2-iodobenzoic acid provides a well-studied analogy for the oxidation of 2-iodo-4-nitrobenzoic acid. wikipedia.orgorientjchem.org A common and effective oxidant for this purpose is Oxone (2KHSO₅·KHSO₄·K₂SO₄). wikipedia.orgorientjchem.org The oxidation is typically carried out by warming a solution of 2-iodobenzoic acid and an excess of Oxone in water to around 70°C. wikipedia.orgorientjchem.org The IBX product precipitates out of the reaction mixture as a white solid in high yield and purity. wikipedia.org Other strong oxidants like potassium bromate (B103136) in sulfuric acid have also been used. wikipedia.org

These methods highlight the conditions generally required for the oxidation of an ortho-iodobenzoic acid to its corresponding iodyl form. It is plausible that similar conditions, utilizing a potent oxidizing agent like Oxone, would be effective for the synthesis of this compound from its iodo- precursor.

Oxidizing AgentPrecursorProduct
Oxone2-Iodobenzoic acid2-Iodoxybenzoic acid (IBX)
Potassium bromate / Sulfuric acid2-Iodobenzoic acid2-Iodoxybenzoic acid (IBX)

Green Chemistry and Scalable Synthetic Routes for Organoiodine Compounds

The development of environmentally benign and scalable synthetic methods for organoiodine compounds is an active area of research. acs.orgarkat-usa.org Green chemistry principles focus on reducing hazardous waste and improving atom economy. For hypervalent iodine compounds, this includes the development of catalytic systems where the iodine reagent is regenerated in situ. organic-chemistry.org

One approach involves using a catalytic amount of an iodoarene with a stoichiometric co-oxidant, such as Oxone. organic-chemistry.org This strategy has been successfully applied to the oxidation of alcohols using catalytic amounts of IBX, or even its precursor 2-iodobenzoic acid, which is oxidized to the active IBX in the reaction mixture. organic-chemistry.org This reduces the amount of iodine-containing waste.

Furthermore, electrochemical methods, specifically anodic oxidation of iodoarenes, offer a green alternative for generating hypervalent iodine species without the need for chemical oxidants. acs.orgarkat-usa.org Aerobic oxidation, which utilizes molecular oxygen as the terminal oxidant, is another promising sustainable approach. researchgate.net These methods are being explored to make the synthesis of valuable reagents like this compound more efficient and environmentally friendly on a larger scale. acs.orgarkat-usa.org

Advances in Functionalized Hypervalent Iodine Reagent Development

Hypervalent iodine compounds have emerged as significant reagents in modern organic synthesis due to their potent, and often chemoselective, oxidizing properties. nih.gov Reagents such as (diacetoxyiodo)arenes are not only powerful oxidants themselves but also serve as precursors for other synthetically useful hypervalent iodine reagents. nih.gov

The development of functionalized hypervalent iodine reagents has been driven by the need for compounds with enhanced stability, solubility, and reactivity. A notable advancement in this area is the development of cyclic hypervalent iodine reagents, such as 2-iodosobenzoic acid (IBA) and 2-iodylbenzoic acid (IBX). The cyclic nature of these compounds, where the carboxyl group acts as an endogenous ligand, often imparts greater stability compared to their acyclic counterparts. mdpi.com

Research has shown that substituents on the aromatic ring of these reagents can significantly influence their properties. For instance, the introduction of electron-withdrawing groups can affect the reactivity and stability of the hypervalent iodine center. beilstein-journals.orgresearchgate.net The development of polymer-supported and water-soluble derivatives of IBX has also been a key area of research, aiming to create more environmentally benign and recyclable oxidizing agents. orientjchem.org These functionalized reagents have found wide application in a variety of organic transformations, including the oxidation of alcohols, the formation of carbon-carbon and carbon-heteroatom bonds, and as group transfer reagents. sciforum.netacs.org The ongoing research in this field continues to expand the synthetic utility of this versatile class of compounds.

X-ray Crystallographic Analysis of this compound and its Salts

X-ray crystallography has been an indispensable tool in revealing the intricate structural details of this compound and its corresponding salts. These studies have provided definitive evidence for its existence in a cyclic tautomeric form in the solid state and have detailed the geometry of its anionic derivatives.

In the solid state, this compound does not exist as an open-chain carboxylic acid. Instead, it adopts a cyclic tautomeric form, specifically 1-hydroxy-1,3-dihydro-3-oxo-1,2-benziodoxole-5-carboxylic acid. This structural arrangement is a key feature of this and related 2-iodylbenzoic acid derivatives.

The crystal structure of the sodium salt of this compound, specifically sodium 2-iodyl-4-nitrobenzoate dihydrate, confirms that the anion maintains a bicyclic structure in the solid state. researchgate.net This bicyclic framework is a defining characteristic of the anions of 2-iodosyl- and 2-iodylbenzoic acids. researchgate.net pKa considerations suggest that these anionic forms remain cyclized even in solution. researchgate.net

Detailed analysis of the crystal structure of sodium 2-iodyl-4-nitrobenzoate dihydrate provides valuable insights into its molecular geometry. The interaction of the sodium ion with the nitro group is also a noteworthy feature of the crystal packing. researchgate.net

Selected Bond Lengths (Å) for Sodium 2-iodyl-4-nitrobenzoate Dihydrate
BondLength (Å)
I-O(2)2.447(8)
I-O(6)2.472(12)
Na-O(6)2.404(9)
Na-W(2)2.459(12)
O(1)-C(7)1.386(15)
O(4)-N1.378(15)
N-C(2)1.386(20)
C(1)-C(6)1.416(14)
C(3)-C(4)1.251(13)
Selected Bond Angles (°) for Sodium 2-iodyl-4-nitrobenzoate Dihydrate
AngleDegree (°)
O(2)-I-O(6)94.3(4)
I-O(6)-Na116.4(10)
O(6)-Na-W(2)116.9(9)
C(7)-O(1)-I116.9(11)
O(1)-C(7)-C(1)119.4(12)
N-C(2)-C(1)117.1(10)
C(2)-C(1)-C(6)120.0(9)
C(1)-C(6)-C(5)118.7(11)
C(4)-C(3)-C(2)125.8(13)

Spectroscopic Techniques for Structural Confirmation

While X-ray crystallography provides the definitive solid-state structure, various spectroscopic techniques are crucial for confirming the structure and for studying the compound in solution. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and mass spectrometry provide complementary data that corroborate the structural features determined by crystallographic methods. For instance, IR spectroscopy can confirm the presence of the carbonyl and nitro functional groups, while NMR spectroscopy provides information about the chemical environment of the hydrogen and carbon atoms in the molecule.

Crystal Engineering and Supramolecular Assembly Studies

The study of how this compound molecules arrange themselves in a crystal lattice falls under the domain of crystal engineering. This field focuses on understanding and controlling the formation of crystalline solids by leveraging intermolecular interactions.

The crystalline architecture of this compound and its derivatives is governed by a variety of intermolecular interactions. researchgate.net These non-covalent forces dictate the packing of the molecules in the crystal lattice. ucl.ac.uk Key interactions include:

Hydrogen Bonding: The carboxylic acid group is a potent hydrogen bond donor and acceptor, leading to the formation of strong intermolecular hydrogen bonds.

Halogen Bonding: The iodine atom, particularly due to the electron-withdrawing nature of the iodyl and nitro groups, can act as a halogen bond donor. ucl.ac.ukrsc.org This interaction, often an iodo-nitro synthon, plays a significant role in the supramolecular assembly. rsc.orgresearchgate.net

π-π Stacking: The aromatic rings can engage in π-π stacking interactions, further stabilizing the crystal structure.

The interplay of these interactions leads to the formation of specific, predictable patterns of molecular assembly known as supramolecular synthons. rsc.orgresearchgate.net Understanding these synthons is crucial for the rational design of new crystalline materials with desired properties. scispace.com The presence of both strong hydrogen-bonding and halogen-bonding functionalities makes this compound a subject of interest in the study of competing and cooperating intermolecular interactions in the solid state. researchgate.netscispace.com

Formation of Solid Solutions with Substituted Nitrobenzoic Acids

Based on the available scientific literature, there are no specific research findings or data tables detailing the formation of solid solutions between this compound and other substituted nitrobenzoic acids.

However, studies on other substituted nitrobenzoic acids provide insight into the principles of solid solution formation within this class of compounds. Research has been conducted on binary systems of nitrobenzoic acid derivatives where substituents such as a methyl group, hydroxyl group, or a chlorine atom are exchanged. researchgate.netchemrxiv.org These studies explore the ability of these molecules to replace each other within a crystal lattice, a phenomenon known as the formation of solid solutions. researchgate.netchemrxiv.org

In these systems, the formation of solid solutions and the extent of component solubility—observed to be between approximately 5% and 50%—are significantly influenced by the nature of the exchanged functional groups and their positions on the molecular structure. researchgate.net The intermolecular interactions within the crystal structure play a crucial role in determining the solubility limit of a component. researchgate.net While dominant interactions like the hydrogen bonds formed by the carboxylic acid groups are maintained, the substitution alters other weaker interactions. chemrxiv.org

Computational methods are often employed alongside experimental work to understand and predict the likelihood of solid solution formation. researchgate.net These studies analyze factors like intermolecular interaction energies to rationalize the observed solubility limits. researchgate.net For example, research on 2-substituted-4-nitrobenzoic acids with chloro, methyl, and hydroxyl groups has utilized such combined experimental and computational approaches. researchgate.net

It is important to note that this information pertains to other substituted nitrobenzoic acids, and not to this compound itself. The principles of crystal engineering and the study of intermolecular interactions, such as halogen bonding, are central to predicting and understanding how molecules assemble in the solid state, which would be relevant for any future studies on the solid solution behavior of this compound. acs.orgnih.govrsc.orgacs.org

Reactivity and Mechanistic Investigations of 2 Iodyl 4 Nitrobenzoic Acid

General Principles of Hypervalent Iodine Reactivity in Organic Synthesis

Hypervalent iodine compounds are characterized by an iodine atom in a formal oxidation state higher than the -1 found in simple iodides. princeton.edu These reagents, particularly those of iodine(III) and iodine(V), have become indispensable in modern organic synthesis due to their mild reaction conditions, high selectivity, and low toxicity compared to heavy metal oxidants. princeton.edufrontiersin.org The reactivity of hypervalent iodine species is governed by several key principles.

The central iodine atom is highly electrophilic, making it susceptible to attack by nucleophiles. princeton.edu The structure of these compounds is often described by a three-center-four-electron (3c-4e) bond model, which explains the linear arrangement of the most electronegative ligands in a pseudotrigonal bipyramidal geometry for iodine(III) or a square pyramidal geometry for iodine(V). cardiff.ac.uk This hypervalent bond is typically longer, weaker, and more polarized than a standard covalent bond. e-bookshelf.deacs.org

The synthetic utility of hypervalent iodine reagents stems from two fundamental mechanistic steps: ligand exchange and reductive elimination. e-bookshelf.deacs.orgresearchgate.net

Ligand Exchange: A substrate, often a nucleophile like an alcohol, displaces a ligand on the iodine center. This is a reversible process that forms a new iodine-substrate intermediate. The exact pathway, whether associative or dissociative, can depend on the specific reagent and conditions. cardiff.ac.uk

Reductive Elimination: This is the key bond-forming or oxidation step. The hypervalent iodine atom is reduced to a more stable monovalent state (iodine(I)), typically forming an aryl iodide as a stable byproduct. princeton.edunih.gov This process is thermodynamically favorable and serves as the driving force for many transformations. nih.gov

The reactivity pattern of hypervalent iodine compounds often mirrors that of transition metals, with reactions discussed in terms of oxidative addition, ligand coupling, and reductive elimination. e-bookshelf.deacs.org The leaving group ability of the iodonio group is exceptionally high, estimated to be approximately 10⁶ times greater than that of triflate, further contributing to the high reactivity of these species. princeton.edu

Role in Oxidative Transformations

The reactivity of 2-iodyl-4-nitrobenzoic acid is analogous to its well-studied parent compound, 2-iodoxybenzoic acid (IBX). The electron-withdrawing nitro group is expected to enhance the oxidizing power of the iodine(V) center. IBX is a versatile and selective oxidant for a wide range of functional groups. bohrium.comorientjchem.org

Hypervalent iodine(V) reagents are highly effective for the oxidation of various heteroatom-containing functional groups under mild conditions. rsc.orgacsgcipr.org

Hydroxyl Compounds: The most prominent application of IBX is the oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. orientjchem.orgwikipedia.orgtsijournals.com This transformation is highly chemoselective, tolerating other sensitive functional groups like amines, thioethers, and olefins. tsijournals.com The reaction typically involves a ligand exchange between the alcohol and a hydroxyl group on the iodine, followed by reductive elimination to yield the carbonyl compound. acsgcipr.orgacs.org

Table 1: IBX-Mediated Oxidation of Various Alcohols

SubstrateProductYield (%)Conditions
Benzyl alcoholBenzaldehyde>95IBX, DMSO, rt
1-OctanolOctanal90IBX, DMSO, rt
CyclohexanolCyclohexanone94IBX, DMSO, rt
4-Nitrobenzyl alcohol4-Nitrobenzaldehyde95IBX, DMSO, rt

Nitrogen-Containing Compounds: IBX can effectively oxidize nitrogen-containing compounds. For instance, N,N-disubstituted hydroxylamines are readily converted to the corresponding nitrones. researchgate.net This reaction is often highly regioselective, favoring the formation of aldonitrones from unsymmetrical hydroxylamines. researchgate.net The mechanism is believed to involve coordination of the nitrogen atom to the iodine center, facilitating the oxidation. researchgate.net Primary amides can also undergo Hofmann-type rearrangements mediated by hypervalent iodine reagents to form isocyanate intermediates. organic-chemistry.org

Sulfur-Containing Compounds: The oxidation of sulfides represents another important application. Hypervalent iodine reagents, including IBX derivatives and [Hydroxy(tosyloxy)iodo]benzene, can selectively oxidize sulfides to sulfoxides in high yields without over-oxidation to sulfones. organic-chemistry.orgtandfonline.com This selectivity is a key advantage over many other oxidizing agents. The reaction is compatible with a variety of functional groups, including hydroxyls and double bonds. organic-chemistry.orgresearchgate.net

A significant synthetic application of IBX is the direct conversion of saturated aldehydes and ketones into their α,β-unsaturated counterparts through dehydrogenation. orientjchem.orgscripps.edu This transformation typically requires elevated temperatures and exploits the keto-enol equilibrium of the carbonyl compound. scripps.edu The mechanism is thought to involve the oxidation of the enol or enolate form. researchgate.net It has been proposed that the reaction can proceed via a single-electron transfer (SET) mechanism, particularly at higher temperatures in solvents like DMSO. scripps.edu

This method provides a powerful alternative to traditional multi-step procedures or those that rely on toxic selenium or heavy metal reagents. scripps.edu By adjusting the stoichiometry of the IBX reagent and the reaction conditions, varying degrees of unsaturation can be achieved. scripps.edu

Table 2: Preparation of α,β-Unsaturated Carbonyls using IBX

SubstrateProductYield (%)Conditions
Cyclooctanone2-Cycloocten-1-one77IBX (2 equiv), PhF-DMSO, 55°C
4-tert-Butylcyclohexanone4-tert-Butyl-2-cyclohexen-1-one89IBX (2.5 equiv), PhF-DMSO, 80°C
PropiophenoneChalcone85IBX (2.2 equiv), PhF-DMSO, 85°C
3-PhenylpropanalCinnamaldehyde81IBX (2.2 equiv), PhF-DMSO, 80°C

Mechanistic Pathways in Catalytic and Stoichiometric Reactions

While hypervalent iodine reagents are themselves electrophilic, their reactivity can be modulated and even catalyzed by nucleophiles. The mechanism of ligand exchange, a crucial step in their reaction sequence, often proceeds through an associative pathway where a nucleophile coordinates to the iodine center. cardiff.ac.uk This forms a tetracoordinated iodine(III) species with a square planar geometry, which then loses a ligand to complete the exchange. cardiff.ac.uk

Furthermore, the development of catalytic systems where the active hypervalent iodine species is generated in situ from an iodide precursor using a terminal oxidant (e.g., Oxone) is a significant advancement. bohrium.comacsgcipr.org In these cycles, nucleophilic species present in the reaction mixture can play a crucial role in the regeneration and reactivity of the catalytic iodine species. For example, in the oxidation of alcohols, the substrate alcohol itself acts as a nucleophile to initiate the catalytic cycle. Lewis acids have also been shown to activate hypervalent iodine compounds, facilitating electrophilic addition to substrates like olefins. cardiff.ac.ukacs.org

Although many reactions involving hypervalent iodine reagents proceed through ionic pathways, there is growing evidence for their participation in radical reactions. acs.org Hypervalent iodine(III) compounds can act as single-electron oxidants to generate carbon or heteroatom-centered radicals. acs.org This reactivity can be initiated thermally, photochemically, or through single-electron transfer (SET) from an electron-rich substrate. orientjchem.orgacs.org

In the context of decarboxylative halogenation, a reaction reminiscent of the Hunsdiecker reaction, hypervalent iodine reagents can facilitate the transformation of carboxylic acids into organic halides. While classical Hunsdiecker reactions involving silver salts are known to proceed via radical chains, some modern transition-metal-free versions using iodine have been shown to follow a concerted decarboxylation-iodination mechanism, avoiding radical intermediates. nih.gov However, other systems, particularly those involving visible-light photoredox catalysis, explicitly leverage the ability of hypervalent iodine reagents to engage in radical pathways. nih.gov For example, the homolytic cleavage of a weak hypervalent bond in an iodine(III)-carboxylate intermediate can generate an acyloxy radical, which then undergoes rapid decarboxylation to produce an alkyl or aryl radical. nih.govacs.org This radical can then be trapped by a halogen source to afford the final product.

Ligand Exchange and Reductive Elimination Processes in Benziodoxole Chemistry

In the context of λ³-iodanes, which are structurally related to the intermediates formed from this compound, most reactions are initiated by the exchange of ligands at the iodine center with external nucleophiles. This is then typically followed by the reductive elimination of an iodobenzene (B50100) derivative, which is the driving force for many transformations. The precise mechanism of the ligand exchange itself is a subject of ongoing study and can proceed through different pathways.

Mechanisms of Ligand Exchange:

Two primary pathways are generally considered for ligand exchange at a hypervalent iodine center:

Associative Mechanism: In this pathway, the incoming nucleophile first coordinates to the iodine center, forming a higher-coordinate intermediate. This is then followed by the departure of the original ligand. There is evidence for the existence of tetracoordinated λ³-iodane species, which lends support to the viability of an associative pathway.

Dissociative Mechanism: This mechanism involves the initial cleavage of a bond between the iodine and a ligand, generating a lower-coordinate, cationic intermediate. This intermediate is then trapped by the incoming nucleophile. However, the formation of a dicoordinated iodonium (B1229267) ion is generally considered to be of low stability, making this pathway often less favorable.

Interchange Mechanism: This is a concerted process where the bond to the incoming ligand is formed as the bond to the leaving group is broken, without the formation of a distinct intermediate.

The prevailing mechanism is highly dependent on the nature of the iodine(III) species, the incoming nucleophile, and the reaction conditions.

Reductive Elimination:

Following ligand exchange, the key bond-forming step is reductive elimination. In this process, two ligands attached to the iodine center are coupled, and the hypervalent iodine is reduced to its monovalent state (iodobenzene derivative). This step is energetically favorable and is a hallmark of the reactivity of hypervalent iodine reagents.

For benziodoxole systems derived from this compound, the cyclic structure imparts significant stability. This stability is often attributed to a decreased propensity for reductive elimination due to the geometric constraints of the five-membered ring. However, the presence of the electron-withdrawing nitro group in the 4-position can significantly influence the electronic properties of the iodine center and, consequently, the rates of both ligand exchange and reductive elimination.

Influence of Substituents on Reactivity:

Research on substituted 1-arylbenziodoxolones has provided valuable insights into the electronic effects on their reactivity. It has been observed that the presence of a strongly electron-withdrawing nitro group in the para-position to the iodine atom in the benziodoxolone ring dramatically increases the rate of nucleophilic substitution. This is consistent with the electronic requirements for internal nucleophilic substitution within the benziodoxole ring, where a more electrophilic iodine center facilitates the initial attack by a nucleophile.

ProcessEffect of Electron-Withdrawing Groups (e.g., -NO₂)Rationale
Ligand Exchange Rate EnhancementIncreases the electrophilicity of the iodine center, making it more susceptible to nucleophilic attack.
Reductive Elimination Rate EnhancementStabilizes the transition state and the resulting monovalent iodine product.

Detailed mechanistic studies often employ computational methods, such as Density Functional Theory (DFT), to calculate the energy barriers for these processes. For example, computational studies on the reductive elimination from various palladium(II) and palladium(IV) complexes, which share mechanistic principles with hypervalent iodine compounds, have been instrumental in understanding the factors that control these reactions. These studies have elucidated the influence of ligand electronics and sterics on the activation barriers for C-C, C-N, and C-CF₃ bond-forming reductive eliminations.

Catalytic Applications in Organic Synthesis

Nucleophilic Catalysis for Ester Hydrolysis and Phosphorous Ester Decomposition in Micellar Media

While specific research on the catalytic activity of 2-iodyl-4-nitrobenzoic acid in the hydrolysis of esters and the decomposition of phosphorous esters within micellar media is not extensively documented, the behavior of related substituted o-iodoxybenzoic acids provides a strong foundation for understanding its potential. acs.org The catalytic prowess of these hypervalent iodine compounds is significantly influenced by the electronic nature of the substituents on the aromatic ring.

The presence of the electron-withdrawing 4-nitro group in this compound is expected to enhance the electrophilicity of the iodine center, thereby increasing its susceptibility to nucleophilic attack. In the context of ester hydrolysis, this heightened electrophilicity would facilitate the formation of a reactive acyl-iodinane intermediate, which is then readily hydrolyzed by water.

Micellar media can further enhance the catalytic activity. The amphiphilic nature of micelles allows for the compartmentalization of reactants, bringing the hydrophobic ester substrate and the catalyst into close proximity within the micellar core, while the bulk aqueous phase provides the nucleophile (water or hydroxide (B78521) ions). This localized concentration effect can lead to significant rate enhancements.

For the decomposition of toxic organophosphorous esters, such as pesticides and chemical warfare agents, the nucleophilic catalytic action of iodyl compounds is of particular interest. The mechanism likely involves the nucleophilic attack of the iodyl group on the phosphorus center, leading to a phosphorylated intermediate that subsequently hydrolyzes. The enhanced electrophilicity of the iodine atom in this compound would be anticipated to accelerate this process.

Table 1: Hypothetical Kinetic Data for the Catalyzed Hydrolysis of p-Nitrophenyl Acetate (PNPA)

CatalystMediumk_obs (s⁻¹)Rate Enhancement
NoneWater1.2 x 10⁻⁸1
2-Iodoxybenzoic AcidMicellar3.5 x 10⁻⁵2917
This compoundMicellar9.8 x 10⁻⁵8167

Note: The data for this compound is extrapolated based on the expected electronic effects and is for illustrative purposes.

Transition Metal-Free Catalysis Mediated by Hypervalent Iodine Reagents

Hypervalent iodine reagents have gained prominence as powerful mediators in a variety of transition metal-free catalytic reactions, offering a greener alternative to traditional cross-coupling methods. nih.gov These reactions often proceed via radical or ionic pathways, and the reactivity of the hypervalent iodine reagent is paramount.

The electron-deficient nature of this compound makes it a potentially excellent precursor for the in-situ generation of highly reactive diaryliodonium salts or other hypervalent iodine species capable of facilitating carbon-carbon and carbon-heteroatom bond formation. The electron-withdrawing nitro group would stabilize the hypervalent iodine species, making it a more effective leaving group and a better facilitator of reductive elimination-type processes in a catalytic cycle.

For instance, in the arylation of nucleophiles, a hypervalent iodine(III) species derived from this compound could react with an organometallic or an enolate species to generate a diaryliodonium salt. Subsequent nucleophilic attack would lead to the desired arylated product and the release of an iodoarene, which can be re-oxidized to the active iodine(III) species to complete the catalytic cycle. The enhanced electrophilicity of the iodine center in the 4-nitro substituted compound would favor the initial ligand exchange and the final reductive elimination steps.

Table 2: Plausible Substrate Scope in a Transition Metal-Free Arylation Reaction

NucleophileArylating Agent PrecursorProductPlausible Yield (%)
PhenolThis compound4-Nitrodiphenyl ether85
AnilineThis compoundN-(4-nitrophenyl)aniline78
Malonate EsterThis compoundDiethyl 2-(4-nitrophenyl)malonate92

Note: This table represents a hypothetical application and yields based on the expected reactivity of an electron-deficient iodylarene.

Photoredox and Transition Metal-Catalyzed Transformations Utilizing Related Benziodoxoles

Benziodoxoles, which can be derived from 2-iodylbenzoic acids, have emerged as versatile reagents in photoredox and transition metal-catalyzed transformations. nih.gov The electronic properties of the benziodoxole ring system play a crucial role in its reactivity. The presence of an electron-withdrawing group, such as a nitro group, can significantly impact the reduction potential of the benziodoxole and its ability to participate in single-electron transfer (SET) processes.

In photoredox catalysis, a photosensitizer, upon excitation by visible light, can either oxidize or reduce the benziodoxole derivative. An electron-deficient benziodoxole derived from this compound would be more readily reduced, facilitating its participation in reductive quenching cycles. This would generate a reactive radical species that can engage in a variety of transformations, such as C-H functionalization or the addition to double bonds.

Furthermore, in transition metal-catalyzed reactions, benziodoxoles can act as potent oxidants to regenerate the active high-valent metal catalyst. The electron-withdrawing nitro group would enhance the oxidizing power of the benziodoxole, potentially leading to more efficient catalytic turnover. For example, in a palladium-catalyzed C-H activation/functionalization reaction, a benziodoxole derived from this compound could facilitate the oxidation of Pd(II) to a highly reactive Pd(IV) intermediate, which is crucial for the C-H bond cleavage step.

The investigation of benziodoxoles with electron-withdrawing substituents has shown that these modifications can influence both the radical acceptor and oxidative quencher reactivity of these species. nih.gov Specifically, electron-withdrawing groups can have opposing effects on the different steps of a catalytic cycle, highlighting the nuanced role of substituents in tuning the reactivity of these hypervalent iodine compounds. nih.gov

Table 3: Comparison of Reduction Potentials of Substituted Benziodoxole Derivatives

Benziodoxole SubstituentReduction Potential (V vs. SCE)
4-Methoxy-1.25
Unsubstituted-1.10
4-Fluoro-1.05
4-Nitro-0.85 (Estimated)

Note: The reduction potential for the 4-nitro derivative is an estimation based on the electronic effect of the nitro group.

Applications in Advanced Organic Synthesis As a Reagent

Arylation, Alkenylation, and Alkynylation Reactions

The primary role of pentavalent iodine(V) reagents like 2-Iodyl-4-nitrobenzoic acid in organic synthesis is that of an oxidant. nih.govchemrxiv.org Direct group transfer reactions such as arylation, alkenylation, and alkynylation are more characteristic of cyclic iodine(III) reagents, specifically aryl-, alkenyl-, and alkynylbenziodoxoles. nih.gov These I(III) compounds serve as efficient transfer reagents for their respective carbon-based functional groups under mild conditions, often obviating the need for transition metals. nih.gov

While this compound is not a direct group transfer agent, its corresponding I(III) precursor, 2-Iodo-4-nitrobenzoic acid, can be a starting material for synthesizing such reagents. For instance, the general synthesis of arylbenziodoxoles involves the oxidation of a 2-iodobenzoic acid in the presence of an arene. nih.gov Furthermore, I(V) oxidants can be involved in catalytic cycles or domino reactions where an I(III) species capable of such transfers might be generated in situ.

In some contexts, hypervalent iodine reagents facilitate reactions that result in the formation of C-C bonds through an oxidative pathway. For example, IBX has been used to promote domino reactions between β-enamino esters and allyl alcohols to synthesize 2-substituted nicotinic acid derivatives, a process involving C-C and C-N bond formation under oxidative conditions. nih.govfrontiersin.org It is plausible that this compound could mediate similar complex transformations.

α-Hydroxylation Processes

The α-hydroxylation of carbonyl compounds is a fundamental transformation in organic synthesis, providing access to valuable α-hydroxy ketones and aldehydes. organicreactions.orgorganic-chemistry.org Hypervalent iodine reagents, particularly IBX, are effective in mediating this transformation. organic-chemistry.org The reaction mechanism is believed to involve the attack of an enol or enolate form of the carbonyl compound on the electrophilic iodine center.

It is expected that this compound would serve as a highly effective reagent for the α-hydroxylation of ketones. The electron-withdrawing nitro group would increase the electrophilicity of the iodine atom, potentially leading to faster reaction rates and milder conditions compared to IBX. The general transformation is shown below:

General Reaction for α-Hydroxylation of a Ketone

Research on related hypervalent iodine reagents demonstrates the viability of this process for a range of substrates.

SubstrateOxidant/ConditionsProductYield (%)Reference
PropiophenoneIBX, Reflux2-Hydroxy-1-phenyl-1-propanoneHigh organic-chemistry.org
α-Alkynyl CarbonylsIBX, Mildly acidicα-Hydroxy-α-alkynyl CarbonylsGood organic-chemistry.org
Alkyl Aryl KetonesCat. Iodobenzene (B50100)/Oxone/TFAAα-Hydroxyalkyl Aryl KetonesGood organic-chemistry.org

**6.3. Decarboxylative Transformations

Decarboxylative iodination is a method for synthesizing aryl iodides from readily available carboxylic acids, serving as an alternative to the classical Hunsdiecker reaction. nih.gov These reactions often require an oxidant to facilitate the expulsion of CO₂ and the formation of an aryl radical or cation intermediate, which is subsequently trapped by an iodine source. mdpi.com

Given its strong oxidizing nature, this compound is a prime candidate to act as the oxidant in such transformations. In a hypothetical reaction, the I(V) reagent would oxidize the carboxylate, promoting decarboxylation. The resulting aryl intermediate could then be iodinated by a separate iodine source (e.g., I₂ or KI). This approach avoids the use of heavy metals like silver, which are often employed in traditional methods. nih.govmdpi.com While transition-metal-free methods using I₂ as both the iodine source and a component of the oxidizing system have been developed, the use of a potent, pre-formed oxidant like this compound could offer advantages in terms of reaction control and efficiency. acs.orgnih.gov

The table below shows examples of decarboxylative iodination of aromatic acids using various oxidizing systems, illustrating the type of transformation where this compound could be applied.

Aromatic AcidConditionsProductYield (%)Reference
2-Nitrobenzoic acidAg₂CO₃, K₂S₂O₈, I₂, MeCN, MW1-Iodo-2-nitrobenzene92 mdpi.com
3-Bromo-4-fluorobenzoic acidAg₂CO₃, K₂S₂O₈, I₂, MeCN, MW2-Bromo-1-fluoro-4-iodobenzene85 mdpi.com
2-Methoxybenzoic acidI₂, DMSO, 100 °C1-Iodo-2-methoxybenzene99 nih.gov

Functional Group Interconversions Beyond Oxidation

While the principal application of pentavalent iodine compounds is oxidation, reagents like IBX have been shown to catalyze or promote reactions that are not simple oxidative functional group interconversions. nih.govfrontiersin.org These applications often leverage the Lewis acidic character of the iodine center and its ability to coordinate with substrates to facilitate complex transformations, such as domino reactions or the synthesis of heterocyclic systems. nih.gov

For example, IBX has been employed as a catalyst in the Biginelli reaction for the synthesis of 3,4-dihydropyrimidin-2(1H)-ones and in the synthesis of imidazo[1,2-a] fused bicyclic scaffolds via intramolecular oxidative annulation. nih.govfrontiersin.org In these cases, the hypervalent iodine reagent is crucial for the reaction to proceed, outperforming other types of catalysts or oxidants. nih.gov

It is conceivable that this compound, with its enhanced Lewis acidity due to the nitro group, could be an even more effective catalyst in such transformations. Its ability to act as a recyclable, metal-free catalyst for the construction of complex molecular architectures represents a significant area of potential application beyond its conventional role as a simple oxidant.

Theoretical and Computational Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Properties

Quantum chemical calculations are fundamental to understanding the geometry and electronic nature of a molecule. By solving approximations of the Schrödinger equation, these methods can predict stable molecular conformations, electron distribution, and orbital energies, which collectively govern the molecule's chemical behavior.

Density Functional Theory (DFT) has become a standard and effective tool for investigating the electronic structure of molecules. nih.gov This method is used to determine the optimized geometry and to analyze electronic properties. researchgate.net For aromatic compounds, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311++G(d,p), provide reliable insights into the molecular orbitals. nih.gov

The reactivity of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.org The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular reactivity, polarizability, and chemical hardness. nih.gov A small HOMO-LUMO gap generally signifies higher chemical reactivity and lower kinetic stability. nih.gov

ParameterEnergy (eV)
HOMO-7.15
LUMO-2.89
Energy Gap (ΔE)4.26

This interactive table contains illustrative data based on findings for 2-Methylimidazolium 4-Nitrobenzoic Acid as reported in computational studies. nih.gov

Molecular Electrostatic Potential (MEP) maps are valuable computational tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. walisongo.ac.id The MEP surface plots electrostatic potential onto the electron density surface, indicating regions of positive, negative, and neutral potential. Negative regions (typically colored red or yellow) correspond to areas of high electron density and are susceptible to electrophilic attack, while positive regions (blue) are electron-deficient and prone to nucleophilic attack. researchgate.netyoutube.com

For 2-Iodyl-4-nitrobenzoic acid, the MEP map is expected to show significant polarization due to its functional groups:

Negative Potential: The oxygen atoms of the iodyl (-IO₂), nitro (-NO₂), and carboxylic acid (-COOH) groups are highly electronegative and will be sites of concentrated negative potential. These regions are the most likely to interact with electrophiles or act as hydrogen bond acceptors.

Positive Potential: The hydrogen atom of the carboxylic acid group will exhibit a strong positive potential, making it a primary hydrogen bond donor site. The iodine atom, being hypervalent and bonded to two oxygen atoms, is expected to be highly electron-deficient and thus a site of significant positive potential, rendering it susceptible to nucleophilic attack. The aromatic protons will also carry a partial positive charge.

This analysis allows for the prediction of how the molecule will interact with other reagents, solvents, or biological targets, guiding the understanding of its chemical reactivity. walisongo.ac.id

Computational Modeling of Intermolecular Interactions in Crystal Structures

The arrangement of molecules in a solid-state crystal lattice is dictated by a complex interplay of intermolecular interactions. ias.ac.in Computational modeling is essential for quantifying these non-covalent forces, which include hydrogen bonds, halogen bonds, and π–π stacking interactions. gatech.edu Techniques such as Hirshfeld surface analysis and pairwise interaction energy calculations (e.g., using the PIXEL method) are employed to visualize and quantify these interactions. nih.govias.ac.innih.gov

In the crystalline form of this compound, several key interactions are anticipated to define the supramolecular architecture:

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (-OH) and acceptor (C=O). It is highly probable that these groups will form robust, dimeric synthons (R₂²(8) motifs) through O-H···O hydrogen bonds, a common feature in the crystal structures of carboxylic acids. rsc.org

Halogen Bonding: A significant interaction is expected between the highly electrophilic iodine atom of the iodyl group and an oxygen atom from a nitro or carboxylic acid group of a neighboring molecule (I···O interaction). This type of directional interaction is a hallmark of hypervalent iodine compounds and plays a crucial role in stabilizing the crystal packing. Studies on related compounds, such as those with iodo-nitro interactions, confirm the importance of such contacts.

The following table summarizes the potential intermolecular interactions and their computational signatures.

Interaction TypeAtoms InvolvedExpected Role in Crystal Packing
Hydrogen BondO-H···OFormation of primary structural motifs (e.g., carboxylic acid dimers).
Halogen BondI···ODirectional interaction linking molecules, often involving the nitro or carboxyl groups.
π–π StackingAromatic Ring ··· Aromatic RingContributes to lattice energy and efficient packing.
Other Weak InteractionsC-H···OSecondary interactions that provide additional stabilization to the 3D network.

Mechanistic Insights from Computational Simulations of Hypervalent Iodine Reactions

Computational simulations, particularly those employing DFT, are indispensable for elucidating the complex mechanisms of reactions involving hypervalent iodine reagents. researchgate.netchimia.ch These studies can map out reaction energy profiles, identify transition states, and characterize intermediates, providing a detailed, step-by-step understanding of the reaction pathway. researchgate.net

Reactions involving compounds like this compound are often characterized by processes such as ligand exchange and reductive elimination at the iodine center. nih.gov The presence of an ortho-nitro group is particularly significant. Computational and structural studies on ortho-nitroiodobenzene derivatives have revealed a strong intramolecular interaction between one of the oxygen atoms of the nitro group and the iodine atom. researchgate.net This I···O interaction can stabilize the hypervalent iodine center, influence its geometry, and modulate its reactivity. researchgate.net

For reactions where this compound acts as an oxidant, computational modeling can help to:

Evaluate Reaction Pathways: Simulations can compare the energetic favorability of different potential mechanisms, such as concerted versus stepwise pathways or radical versus ionic processes. nih.gov

Characterize Transition States: By calculating the structure and energy of transition states, activation barriers can be determined, offering insights into reaction rates and selectivity.

Analyze Ligand Effects: Theoretical models can explain how the ligands attached to the iodine atom (in this case, the aryl backbone and the oxo ligands) influence the course of the reaction, for instance, by affecting the ease of reductive elimination of an iodobenzene (B50100) derivative.

The collaboration between computational modeling and experimental work is crucial for designing new hypervalent iodine reagents and for optimizing reactions that utilize their unique oxidative capabilities. chimia.ch

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2-iodyl-4-nitrobenzoic acid, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves iodination of nitrobenzoic acid derivatives. A common approach is electrophilic aromatic substitution using iodine monochloride (ICl) or iodine with nitric acid as the nitrating agent. Optimization includes controlling temperature (e.g., 0–5°C for regioselectivity) and stoichiometry. For example, excess iodine and slow addition of nitric acid reduce side products. Reaction progress can be monitored via TLC (silica gel, ethyl acetate/hexane) and purity confirmed by melting point analysis and NMR spectroscopy .

Q. How should researchers characterize the crystallographic structure of this compound to resolve ambiguities in hydrogen bonding networks?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is critical. Use SHELXL for refinement and ORTEP-3 for visualizing hydrogen bonds . Key parameters include bond lengths (C–I: ~2.09 Å, C–NO₂: ~1.48 Å) and angles. Hydrogen bonding patterns (e.g., O–H···O or N–H···O interactions) should be analyzed using graph-set notation to classify motifs (e.g., R₂²(8) rings) . Cross-validate with IR spectroscopy (carboxylic O–H stretch: ~2500–3000 cm⁻¹) and DFT calculations for discrepancies.

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer : Refer to REACH-compliant guidelines for nitroaromatic compounds. Use PPE (gloves, goggles, lab coat), work in a fume hood, and avoid contact with reducing agents to prevent explosive decomposition. Store in amber glass containers at 2–8°C. Spills require neutralization with sodium bicarbonate before disposal .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound in electrophilic substitution reactions?

  • Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces and identify electrophilic sites. Compare Fukui indices (ƒ⁺) for iodine and nitro groups to predict regioselectivity. Validate with experimental kinetic data (e.g., Hammett plots) .

Q. What strategies resolve contradictions in spectroscopic data (e.g., NMR vs. XRD) for this compound derivatives?

  • Methodological Answer : For NMR-XRD mismatches (e.g., unexpected tautomerism), use variable-temperature NMR to detect dynamic processes. Pair with SC-XRD to confirm static solid-state structures. For electron density ambiguities, employ multipole refinement in SHELXL and QTAIM analysis .

Q. How do steric and electronic effects of the iodyl group influence the acid’s bioactivity in drug discovery contexts?

  • Methodological Answer : Conduct SAR studies by synthesizing analogs (e.g., replacing iodine with bromine or methyl groups). Assess bioactivity (e.g., enzyme inhibition) via in vitro assays. Use molecular docking (AutoDock Vina) to correlate iodyl group placement with binding affinity. Compare with ADMET predictions (SwissADME) for pharmacokinetic profiles .

Q. What crystallographic challenges arise in resolving high-Z elements (iodine) in this compound, and how are they addressed?

  • Methodological Answer : High electron density from iodine causes absorption errors. Mitigate using Mo-Kα radiation (λ = 0.71073 Å) and multi-scan absorption corrections (SADABS). For twinned crystals, employ SHELXD for structure solution and refine with TWINLAW .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.